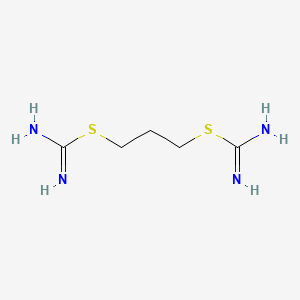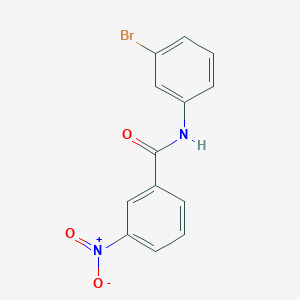
1,3-propanediyl bis(imidothiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediyl bis(imidothiocarbamate) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including as a catalyst in chemical reactions, as a chelating agent, and as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of 1,3-Propanediyl bis(imidothiocarbamate) is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation and angiogenesis, which is the formation of new blood vessels.
Biochemical and Physiological Effects:
1,3-Propanediyl bis(imidothiocarbamate) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Propanediyl bis(imidothiocarbamate) has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, it has a wide range of applications, including as a catalyst and chelating agent. However, there are also limitations to its use. It can be toxic in high concentrations and may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Propanediyl bis(imidothiocarbamate). One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Propanediyl bis(imidothiocarbamate) and its potential therapeutic applications. Finally, the use of 1,3-Propanediyl bis(imidothiocarbamate) in combination with other compounds may lead to the development of more effective cancer treatments.
Synthesemethoden
1,3-Propanediyl bis(imidothiocarbamate) can be synthesized through the reaction of 1,3-propanediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with an alkyl halide to form the final compound. This synthesis method has been widely used in the laboratory to produce high-quality 1,3-Propanediyl bis(imidothiocarbamate) for various applications.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediyl bis(imidothiocarbamate) has been extensively studied in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the polymerization of monomers. Additionally, it has been used as a chelating agent in the separation and purification of metals. Furthermore, 1,3-Propanediyl bis(imidothiocarbamate) has been investigated as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4S2/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H3,6,7)(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJAROVVOZZNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)



![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)
![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)